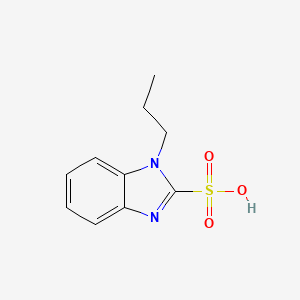

1-propyl-1H-benzimidazole-2-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-propyl-1H-benzimidazole-2-sulfonic acid” is a chemical compound with the molecular formula C10H12N2O3S and a molecular weight of 240.28 . It is a solid substance and is often used in proteomics research .

Molecular Structure Analysis

The InChI code for “1-propyl-1H-benzimidazole-2-sulfonic acid” is1S/C10H12N2O3S/c1-2-7-12-9-6-4-3-5-8 (9)11-10 (12)16 (13,14)15/h3-6H,2,7H2,1H3, (H,13,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“1-propyl-1H-benzimidazole-2-sulfonic acid” is a solid substance . It has a molecular weight of 240.28 .Aplicaciones Científicas De Investigación

Chemistry and Properties of Benzimidazole Derivatives

Benzimidazole derivatives, including "1-propyl-1H-benzimidazole-2-sulfonic acid," are known for their remarkable variability in chemistry and properties. These compounds have been investigated for their preparation procedures, properties, and complex formation capabilities. Studies have revealed that benzimidazole derivatives exhibit a range of important properties such as spectroscopic characteristics, structural diversity, magnetic properties, and biological as well as electrochemical activity. The review by Boča et al. (2011) highlights the extensive applications and potential research interests in the chemistry of benzimidazole compounds, suggesting areas for future investigations into unknown analogues (Boča, Jameson, & Linert, 2011).

Antioxidant Capacity and Biological Activity

Benzimidazole sulfonamides and their derivatives have been assessed for their antioxidant capacity and biological activity. The radical cation-based assays, like the ABTS assay, have been used to elucidate the antioxidant capacity of these compounds. The review by Ilyasov et al. (2020) discusses the reaction pathways and specific reactions, such as coupling, that may contribute to the total antioxidant capacity of benzimidazole sulfonamides, highlighting the need for further studies to understand their specific roles and effectiveness (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Pharmacological Applications

Research on benzimidazole derivatives has also focused on their therapeutic potential, particularly as anticancer agents. These compounds have been designed to interact through various mechanisms such as DNA intercalation, inhibition of enzymes and proteins critical to cancer cell proliferation, and disruption of cellular structures like microtubules. Reviews by Akhtar et al. (2019) and others have discussed the synthesis strategies and structure-activity relationships (SAR) that guide the development of benzimidazole derivatives with enhanced anticancer properties. The potential of these compounds in cancer therapy underscores the importance of the benzimidazole scaffold in medicinal chemistry (Akhtar, Yar, Sharma, Khan, Ali, Haider, & Pathak, 2019).

Propiedades

IUPAC Name |

1-propylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-6H,2,7H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKRDYUGOORJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-propyl-1H-benzimidazole-2-sulfonic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole](/img/structure/B2956810.png)

![2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2956813.png)

![1-(3-Methoxyphenyl)-4-({2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)piperazine](/img/structure/B2956815.png)

![2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2956816.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956822.png)